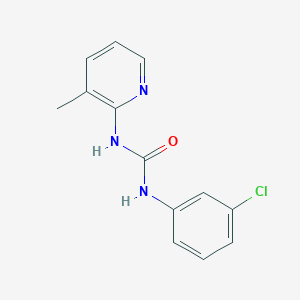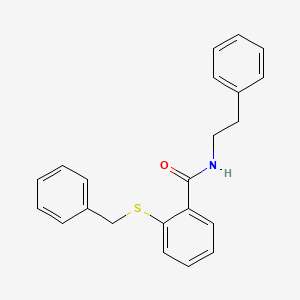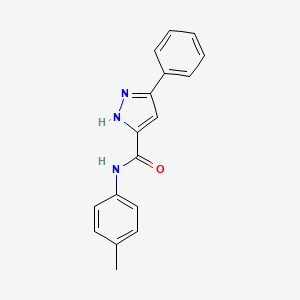
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide is a heterocyclic compound that features a quinoxaline core substituted with dimethyl groups at positions 2 and 3, and a pyrrolidine ring attached to a carbothioamide group at position 6. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone, such as 2,3-butanedione, under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoxaline intermediate.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbothioamide group to a corresponding amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoxaline or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted quinoxaline or pyrrolidine derivatives.
科学研究应用
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, the compound may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide derivatives: Compounds with different substituents on the quinoxaline or pyrrolidine rings.
Uniqueness
This compound is unique due to the presence of both a quinoxaline core and a pyrrolidine ring, which confer distinct chemical and biological properties. The carbothioamide group adds further versatility, allowing for various chemical modifications and interactions with biological targets.
属性
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-10-11(2)17-14-9-12(5-6-13(14)16-10)18-15(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKINYEFGXWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5846398.png)
![N-[4-(benzyloxy)phenyl]benzenesulfonamide](/img/structure/B5846401.png)
![N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]propanamide](/img/structure/B5846403.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5846410.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5846416.png)
![N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide](/img/structure/B5846436.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone](/img/structure/B5846470.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B5846483.png)



